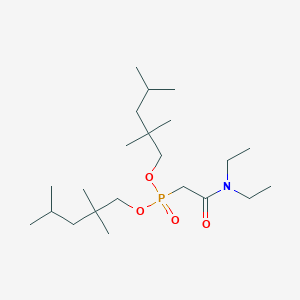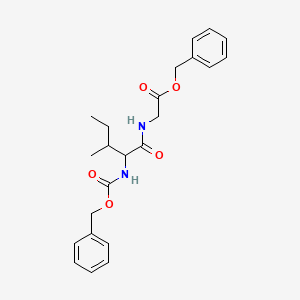
Bis(2,2,4-trimethylpentyl) (2-(diethylamino)-2-oxoethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is a chemical compound known for its unique structure and properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate typically involves the reaction of 2,2,4-trimethylpentanol with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonates.
Applications De Recherche Scientifique
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for the treatment of certain diseases.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. This interaction can lead to various biological effects, depending on the specific enzyme or protein targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Bis(2-ethylhexyl)phosphonate
- Diisooctylthiophosphinic acid
Uniqueness
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it suitable for a wider range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C22H46NO4P |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
2-[bis(2,2,4-trimethylpentoxy)phosphoryl]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H46NO4P/c1-11-23(12-2)20(24)15-28(25,26-16-21(7,8)13-18(3)4)27-17-22(9,10)14-19(5)6/h18-19H,11-17H2,1-10H3 |
Clé InChI |
SFDQTTRZERGJCY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CP(=O)(OCC(C)(C)CC(C)C)OCC(C)(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)








